Risedronic acid-d4

Description

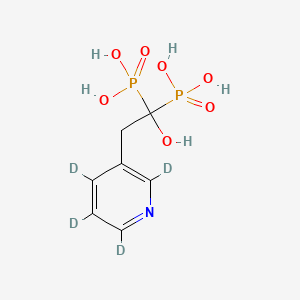

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-hydroxy-1-phosphono-2-(2,4,5,6-tetradeuteriopyridin-3-yl)ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146754 | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035438-80-2 | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035438-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Risedronic acid-d4 chemical structure and properties

An In-depth Technical Guide to Risedronic Acid-d4

Introduction

This compound is the deuterated form of Risedronic acid, a potent nitrogen-containing bisphosphonate.[1] Like its non-deuterated counterpart, it is a powerful inhibitor of bone resorption.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of this compound, with a focus on its mechanism of action and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a labeled pyridinyl bisphosphonate.[3] The deuterium labeling makes it a valuable tool for use as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1]

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring and a geminal bisphosphonate group. The deuterium atoms are substituted on the pyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Risedronate-d4 | [1] |

| Molecular Formula | C₇H₇D₄NO₇P₂ | [3][4][5] |

| Molecular Weight | 287.14 g/mol | [3] |

| CAS Number | 1035438-80-2 | [1][6] |

| Parent Drug CAS | 105462-24-6 | [3] |

| Appearance | (Not specified) | |

| Solubility | (Not specified) | |

| Melting Point | (Not specified) |

Pharmacological Properties

Risedronic acid is a third-generation bisphosphonate used in the treatment of osteoporosis and Paget's disease.[7][8] Its primary function is to inhibit bone resorption.[7]

Mechanism of Action

Risedronic acid exerts its pharmacological effect by inhibiting osteoclast-mediated bone resorption.[9] The mechanism involves the following key steps:

-

Binding to Hydroxyapatite : Risedronic acid has a high affinity for hydroxyapatite crystals in the bone mineral matrix.[9][10]

-

Internalization by Osteoclasts : During bone resorption, the local acidic environment releases risedronic acid, which is then taken up by osteoclasts through fluid-phase endocytosis.[7][11]

-

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : Inside the osteoclast, risedronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][9][10]

-

Disruption of Prenylation : The inhibition of FPPS prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho).[9][10]

-

Induction of Apoptosis : The disruption of osteoclast function and signaling pathways ultimately leads to apoptosis (programmed cell death) of the osteoclasts.[10][11]

This cascade of events results in a decrease in the number and activity of osteoclasts, leading to reduced bone resorption and an increase in bone mineral density.[12]

Caption: Signaling pathway of Risedronic acid's mechanism of action.

Pharmacokinetics

The pharmacokinetic properties of Risedronic acid are summarized in the table below.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 0.63% | [11] |

| Time to Maximum Absorption (Tmax) | ~1 hour | [11] |

| Protein Binding | ~24% | [11] |

| Metabolism | Not metabolized | [11] |

| Initial Half-life | ~1.5 hours | [11] |

| Terminal Half-life | 561 hours | [11] |

| Elimination | Renal excretion and unabsorbed drug in feces | [11] |

Experimental Protocols

Synthesis of Risedronic Acid

A general method for the synthesis of risedronic acid involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide in a suitable solvent.[13][14]

Materials:

-

3-pyridylacetic acid

-

Phosphorous acid

-

Phosphorus trichloride (or phosphorus oxychloride)[15]

-

Water

-

Activated charcoal

-

Suitable base (e.g., sodium hydroxide)

Procedure:

-

3-pyridylacetic acid and phosphorous acid are dissolved in the chosen solvent (methanesulfonic acid or acetonitrile).[14]

-

Phosphorus halide is added to the mixture.[14]

-

The reaction is heated (e.g., 70-75 °C) until the phosphonylation is complete.[14]

-

The reaction mixture is cooled and then quenched with water.[14]

-

The resulting solution is treated with activated charcoal for decolorization.[14]

-

The mixture is refluxed to ensure complete hydrolysis.[14]

-

The pH is adjusted with a suitable base to precipitate the risedronic acid or its salt.[14]

Experimental Periodontitis in a Rat Model

This protocol describes the induction of experimental periodontitis in rats and the subsequent treatment with risedronate to evaluate its effect on alveolar bone resorption.[16]

Animals:

-

Wistar rats[16]

Materials:

-

Elastic ring

-

Risedronate solution

-

0.9% NaCl solution (control)

Procedure:

-

Induction of Periodontitis : An elastic ring is placed around the neck of the right mandibular first molar of each rat.[16]

-

Treatment Administration : The rats are divided into a control group and experimental groups.

-

Duration : The injections are administered for 7 consecutive days.[16]

-

Euthanasia and Sample Collection : On day 8, the animals are euthanized. The mandibles are collected for analysis.[16]

-

Analysis :

-

Histological Examination : The interdental area between the first and second molars is examined histologically to assess inflammation, attachment loss, and the number and morphology of osteoclasts.[16]

-

Bone Mineral Density : An image analyzer is used to determine the bone mineral density in the interdental and bifurcation areas.[16]

-

Caption: Experimental workflow for studying Risedronic acid in a rat model of periodontitis.

Conclusion

This compound is a critical tool for researchers studying the pharmacokinetics and metabolism of risedronate. Its mechanism of action, centered on the inhibition of FPPS in the mevalonate pathway, is well-established and provides a clear rationale for its therapeutic efficacy in bone disorders. The experimental protocols outlined in this guide offer a framework for the synthesis and preclinical evaluation of risedronic acid and its analogs. Further research may continue to explore the full therapeutic potential of this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. This compound [chembk.com]

- 6. Risedronic acid D4 | 1035438-80-2 [chemicalbook.com]

- 7. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Risedronic acid - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Risedronate (risedronic acid): osteoporosis treatment [theros.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Inhibitory effects of a bisphosphonate (risedronate) on experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Risedronic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronic acid, a potent nitrogen-containing bisphosphonate, is widely used in the treatment of osteoporosis and other bone-related diseases. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase in osteoclasts, leading to a reduction in bone resorption. Isotopic labeling of pharmaceuticals, such as with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium can alter a drug's metabolic profile, often leading to a longer half-life due to the kinetic isotope effect. Risedronic acid-d4, with deuterium atoms on the pyridine ring, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry.

Synthetic Strategy

The synthesis of this compound can be logically approached in two main stages:

-

Isotopic Labeling of the Precursor: The deuteration of the pyridine ring of 3-pyridylacetic acid.

-

Phosphonylation: The reaction of the deuterated 3-pyridylacetic acid with phosphorous acid and a phosphorus halide to form the final bisphosphonate.

The following sections detail the experimental protocols for each stage, based on established chemical principles and analogous reactions found in the literature.

Experimental Protocols

Part 1: Synthesis of 3-Pyridylacetic Acid-d4

Several methods are available for the deuteration of pyridine and its derivatives. One common and effective method involves a base-catalyzed hydrogen-deuterium exchange.

Methodology: Base-Catalyzed Deuteration

This protocol is adapted from established methods for the deuteration of pyridines using a strong base in a deuterated solvent.

-

Materials:

-

3-Pyridylacetic acid

-

Potassium tert-butoxide (KOtBu)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a dry reaction vessel, add 3-pyridylacetic acid and a stoichiometric amount of potassium tert-butoxide.

-

Add DMSO-d6 to the vessel and stir the mixture at room temperature until the starting material is fully dissolved.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the signals corresponding to the pyridine ring protons.

-

Upon completion of the H-D exchange, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of D₂O.

-

Acidify the mixture to a pH of approximately 4-5 with an HCl solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-pyridylacetic acid-d4.

-

The isotopic purity should be confirmed by mass spectrometry and ¹H NMR.

-

Part 2: Synthesis of this compound

The phosphonylation of the deuterated precursor follows the well-established reaction for the synthesis of risedronic acid.

Methodology: Phosphonylation

This protocol is based on the reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride in a suitable solvent, such as methanesulfonic acid (MSA).

-

Materials:

-

3-Pyridylacetic acid-d4 (from Part 1)

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃)

-

Methanesulfonic acid (MSA)

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

In a reaction vessel, dissolve 3-pyridylacetic acid-d4 and phosphorous acid in methanesulfonic acid.

-

Heat the mixture to a temperature between 60-80 °C.

-

Slowly add phosphorus trichloride to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction at the same temperature for several hours until the reaction is complete (monitoring by ³¹P NMR is recommended).

-

Cool the reaction mixture and carefully quench by adding it to ice-water.

-

Heat the aqueous solution to reflux for several hours to ensure complete hydrolysis of any intermediates.

-

Cool the solution and adjust the pH to approximately 4.3 with a sodium hydroxide solution to precipitate the monosodium salt of this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

-

Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and isotopic enrichment.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound, based on typical yields for analogous non-deuterated syntheses.

| Parameter | Value | Notes |

| Starting Material | 3-Pyridylacetic acid | |

| Deuterating Agent | DMSO-d6 / KOtBu | |

| Isotopic Purity of Intermediate | > 95% | As determined by Mass Spectrometry |

| Yield of 3-Pyridylacetic Acid-d4 | 80-90% |

Table 1: Summary of Quantitative Data for the Synthesis of 3-Pyridylacetic Acid-d4.

| Parameter | Value | Notes |

| Starting Material | 3-Pyridylacetic Acid-d4 | |

| Phosphonylation Reagents | H₃PO₃, PCl₃, MSA | |

| Overall Yield of this compound | 60-75% | Based on 3-Pyridylacetic Acid-d4 |

| Final Product Purity | > 98% | As determined by HPLC |

| Isotopic Enrichment | Maintained from precursor |

Table 2: Summary of Quantitative Data for the Synthesis of this compound.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

Risedronic Acid-d4: An Essential Tool in Pharmacokinetic and Bioanalytical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronic acid, a potent third-generation bisphosphonate, is a widely prescribed therapeutic agent for the treatment and prevention of bone resorption diseases, most notably postmenopausal and glucocorticoid-induced osteoporosis, as well as Paget's disease of bone.[1][2][3] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase, an enzyme in the mevalonate pathway within osteoclasts.[1][4][5] This inhibition disrupts osteoclast function and leads to their apoptosis, thereby reducing the rate of bone resorption.[1] Given its therapeutic importance, understanding the pharmacokinetics of Risedronic acid is crucial for optimizing dosing regimens and ensuring clinical efficacy. However, the inherent analytical challenges associated with Risedronic acid, such as its high polarity and low oral bioavailability (approximately 0.63%), necessitate highly sensitive and robust analytical methods for its quantification in biological matrices.[1][6] This is where its deuterated analog, Risedronic acid-d4, plays a pivotal role.

This compound serves as an indispensable internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6][7] Its structural and chemical similarity to Risedronic acid, with the key difference of deuterium labeling, allows it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects. This technical guide provides a comprehensive overview of the application of this compound in research, focusing on its use in bioanalytical methods, and includes detailed experimental protocols and relevant biological pathways.

Mechanism of Action of Risedronic Acid

Risedronic acid exerts its therapeutic effect by targeting osteoclasts, the primary cells responsible for bone resorption. The process begins with the binding of Risedronic acid to hydroxyapatite in the bone matrix.[1][4] During bone resorption, the acidic microenvironment created by osteoclasts dissolves the bone mineral, releasing the bound Risedronic acid, which is then taken up by the osteoclasts.[1]

Inside the osteoclast, Risedronic acid inhibits FPP synthase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for maintaining the cytoskeletal integrity and function of osteoclasts. The disruption of these processes ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[1]

Application of this compound in Bioanalytical Methods

The primary application of this compound in research is as an internal standard for the quantification of Risedronic acid in biological samples, most commonly plasma and urine.[6][7] Due to the low concentrations of Risedronic acid in plasma resulting from its poor oral bioavailability, highly sensitive analytical methods such as LC-MS/MS are required for pharmacokinetic studies.[6]

Experimental Workflow for Quantification of Risedronic Acid using this compound

The following diagram illustrates a typical experimental workflow for the quantification of Risedronic acid in human plasma using this compound as an internal standard.

Detailed Experimental Protocols

The following sections provide a detailed methodology for a key experiment involving the use of this compound as an internal standard for the quantification of Risedronic acid in human plasma by LC-MS/MS. This protocol is based on a validated method described in the literature.[6]

Protocol: Quantification of Risedronic Acid in Human Plasma using LC-MS/MS

1. Sample Preparation and Solid Phase Extraction (SPE)

-

Objective: To extract Risedronic acid and this compound from plasma and remove interfering substances.

-

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard, this compound.

-

Perform a solid-phase extraction using an anion exchange cartridge.

-

Wash the cartridge to remove interfering components.

-

Elute the analytes (Risedronic acid and this compound) from the cartridge.

-

2. Derivatization

-

Objective: To methylate the phosphonic acid groups of Risedronic acid and this compound to decrease their polarity and improve their chromatographic properties.

-

Procedure:

-

The elution from the SPE step is subjected to derivatization.

-

Add a derivatizing agent, such as trimethylsilyl-diazomethane, to the eluate.

-

Incubate the mixture to allow for complete methylation of the phosphonic acid groups.

-

3. LC-MS/MS Analysis

-

Objective: To separate the derivatized analytes by liquid chromatography and detect and quantify them by tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

4. Quantification

-

Objective: To determine the concentration of Risedronic acid in the plasma samples.

-

Procedure:

-

A calibration curve is constructed by plotting the peak area ratio of Risedronic acid to this compound against the known concentrations of Risedronic acid standards.

-

The concentration of Risedronic acid in the unknown samples is then calculated from the calibration curve.

-

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly accurate and precise analytical methods. The following tables summarize key quantitative data from a validated LC-MS/MS method for the quantification of Risedronic acid in human plasma.[6]

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Calibration Range | 0.2 - 25 ng/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

Table 2: Accuracy and Precision

| Concentration (ng/mL) | Accuracy (% Deviation) | Precision (% CV) |

| 0.2 (LLOQ) | <6% | <6% |

| 0.5 | <6% | <6% |

| 5 | <6% | <6% |

| 20 | <6% | <6% |

Table 3: Recovery and Stability

| Parameter | Risedronic acid | This compound |

| Mean Recovery | 54% | 51% |

| Stability | ||

| Room Temperature (5 hours) | Stable | - |

| Frozen at -80°C (101 days) | Stable | - |

| Autosampler at 10°C (72 hours) | Stable | - |

| Freeze/Thaw Cycles (3 cycles) | Stable | - |

Conclusion

This compound is a critical tool in the field of pharmaceutical research and development, particularly for the bioanalysis of Risedronic acid. Its role as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of Risedronic acid in biological matrices, which is essential for conducting pharmacokinetic studies and ensuring the safety and efficacy of this important osteoporosis therapy. The detailed protocols and quantitative data presented in this guide highlight the robustness and reliability of methods employing this compound, underscoring its value to researchers, scientists, and drug development professionals.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Risedronic acid - Wikipedia [en.wikipedia.org]

- 3. Risedronate: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DERIVATIZED DETECTION BY TANDEM MASS SPECTROMETRY AND PHARMACOKINETICS OF RISEDRONIC ACID IN HUMAN VOLUNTEERS | Semantic Scholar [semanticscholar.org]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Risedronic Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the use of risedronic acid-d4 as an internal standard in the quantitative bioanalysis of risedronic acid. We will delve into the core principles of stable isotope-labeled internal standards, the specific mechanism of action of this compound in compensating for analytical variability, and present a detailed experimental protocol for its application in a validated LC-MS/MS method. This guide will also feature a summary of key quantitative performance data and visualizations of the analytical workflow and the therapeutic mechanism of action of risedronic acid to provide a comprehensive resource for researchers in the field.

Introduction: The Imperative for an Ideal Internal Standard

In the realm of quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, accuracy and precision are paramount. The complexity of biological matrices such as plasma and urine introduces significant potential for variability during sample preparation, chromatographic separation, and detection. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to normalize for variations that can occur at any stage of the analytical process, thereby ensuring the reliability of the quantitative data.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis. By replacing one or more hydrogen atoms with deuterium, a stable isotope, a molecule is created that is chemically almost identical to the analyte but has a different mass. This subtle yet critical difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Risedronic Acid: Therapeutic Mechanism of Action

Risedronic acid is a potent nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis and Paget's disease of bone. Its therapeutic effect stems from its ability to inhibit bone resorption by osteoclasts, the cells responsible for bone breakdown.

The mechanism of action involves several key steps:

-

Adsorption to Bone Mineral: Risedronic acid has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.

-

Uptake by Osteoclasts: As osteoclasts resorb bone, they internalize the risedronic acid bound to the bone matrix.

-

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Inside the osteoclast, risedronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). This enzyme is a key component of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoid lipids.

-

Disruption of Osteoclast Function: The inhibition of FPPS disrupts the post-translational modification (prenylation) of small GTP-binding proteins (like Ras, Rho, and Rab). These proteins are essential for maintaining the osteoclast's cytoskeleton, ruffled border, and overall resorptive activity.

-

Induction of Apoptosis: The disruption of these vital cellular processes ultimately leads to osteoclast apoptosis (programmed cell death), thereby reducing the rate of bone resorption.

Figure 1: Risedronic Acid's Mechanism of Action in Osteoclasts.

This compound as an Internal Standard: The Mechanism of Analytical Correction

This compound is an ideal internal standard for the quantification of risedronic acid for several reasons:

-

Co-elution: Due to its near-identical chemical structure, this compound co-elutes with risedronic acid during liquid chromatography. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source at the same time.

-

Similar Extraction Recovery: this compound exhibits the same behavior as the unlabeled analyte during sample preparation steps like solid-phase extraction (SPE) or protein precipitation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Identical Ionization Efficiency: Both compounds have the same ionization efficiency in the mass spectrometer.

By adding a known amount of this compound to every sample at the beginning of the workflow, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio remains constant even if there are variations in extraction recovery, injection volume, or ionization efficiency, as both the analyte and the internal standard are affected proportionally. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to the ratios obtained from the calibration standards.

Experimental Protocol: Quantification of Risedronic Acid in Human Plasma

The following protocol is a detailed methodology for the determination of risedronic acid in human plasma using this compound as an internal standard, adapted from a validated LC-MS/MS method.[1]

Materials and Reagents

-

Risedronic acid reference standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Trimethylsilyl-diazomethane (derivatization agent)

-

Anion exchange solid-phase extraction (SPE) cartridges

Sample Preparation

-

Spiking: To 200 µL of human plasma, add the internal standard (this compound) solution.

-

SPE and Derivatization:

-

Condition an anion exchange SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

On the SPE cartridge, perform derivatization by adding trimethylsilyl-diazomethane. This step methylates the phosphonic acid groups of risedronic acid and this compound, reducing their polarity and improving their chromatographic properties.

-

Elute the derivatized analytes from the cartridge.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Figure 2: Sample preparation workflow for risedronic acid analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm)[1] |

| Mobile Phase A | 10 mM Ammonium acetate in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 300 µL/min[1] |

| Gradient | A gradient elution program is used.[1] |

Mass Spectrometry Conditions

| Parameter | Value |

| Instrument | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Risedronic acid) | To be optimized, but a reported transition is m/z 340.2 → 214.0 for the derivatized molecule. |

| MRM Transition (this compound) | To be optimized based on the mass shift due to deuteration. |

Quantitative Data and Method Performance

The performance of a bioanalytical method using this compound as an internal standard has been validated and demonstrated to be robust and reliable. Below is a summary of the key validation parameters.

| Validation Parameter | Result | Reference |

| Calibration Range | 0.2 - 25 ng/mL | [1] |

| Linearity (r²) | > 0.999 | [1] |

| Accuracy (% deviation) | < 6% | [1] |

| Precision (% CV) | < 6% at LLOQ, 0.5, 5, and 20 ng/mL | [1] |

| Mean Recovery (Risedronic acid) | 54% | [1] |

| Mean Recovery (this compound) | 51% | [1] |

Stability Data: Risedronic acid was found to be stable in human plasma under various storage conditions:

-

At least 5 hours at room temperature.[1]

-

For 101 days when frozen at -80°C.[1]

-

For 72 hours in an autosampler at 10°C.[1]

-

Through three freeze-thaw cycles.[1]

Figure 3: Comparison of deuterated vs. analog internal standards.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of risedronic acid in biological matrices. Its mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to the analyte, which allows for effective compensation for analytical variability. The detailed experimental protocol and performance data presented in this guide underscore the suitability of this approach for demanding applications such as pharmacokinetic studies in drug development. For researchers and scientists, the adoption of a deuterated internal standard like this compound is a critical step towards ensuring the generation of high-quality, reproducible, and defensible bioanalytical data.

References

A Comprehensive Guide to the Physical and Chemical Stability of Risedronic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability of Risedronic acid. However, specific quantitative stability data and detailed experimental protocols for its deuterated analog, Risedronic acid-d4, are not extensively available in public literature. The information presented herein is based on studies of the non-deuterated compound and established principles of pharmaceutical stability testing. The tables contain illustrative data, and the experimental protocols are generalized templates. Researchers are advised to conduct specific stability studies for this compound to establish its unique stability profile.

Introduction

Risedronic acid, a potent pyridinyl bisphosphonate, is a widely used therapeutic agent for the treatment of osteoporosis and other bone-related diseases. Its deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices. The physical and chemical stability of this compound is a critical parameter that ensures the accuracy and reliability of such studies. This technical guide provides an in-depth analysis of the stability of Risedronic acid, offering a framework for assessing the stability of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Risedronic acid is crucial for designing and interpreting stability studies.

| Property | Value |

| Chemical Formula | C₇H₇D₄NO₇P₂ |

| Molecular Weight | 287.14 g/mol |

| pKa | Multiple values due to phosphonic acid groups and pyridine nitrogen |

| Solubility | Soluble in water |

| Recommended Storage | -20°C for long-term storage |

Chemical Stability Profile

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. Such studies for Risedronic acid have revealed its susceptibility to degradation under various stress conditions. While specific data for the d4 variant is not available, a similar degradation pattern is anticipated.

Summary of Forced Degradation Studies (Illustrative Data)

The following table summarizes the expected outcomes of forced degradation studies on this compound, based on data from its non-deuterated counterpart.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradants (Putative) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 10-15% | Hydrolysis products |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15-25% | Hydrolysis products |

| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | 20-30% | N-oxide, oxidative cleavage products |

| Thermal | Dry Heat | 48 hours | 100°C | 5-10% | Thermal decomposition products |

| Photolytic | UV light (254 nm) | 72 hours | Room Temp | <5% | Photodegradation products |

Note: The percentage of degradation is illustrative and should be confirmed by experimental studies on this compound.

Potential Degradation Pathways

Based on the structure of Risedronic acid, several degradation pathways can be postulated under stress conditions. The primary sites of degradation are likely the phosphonate groups and the pyridine ring.

Physical Stability

The physical stability of this compound is crucial for its handling, storage, and use as a reference standard. Key aspects of physical stability include its solid-state properties and solution stability.

Solid-State Stability

Risedronic acid exists in various hydrated forms. The hemi-pentahydrate form of monosodium risedronate has been shown to lose water upon gentle heating or at low relative humidity, leading to a change in the crystal lattice. This can affect particle size and dissolution properties. Therefore, it is critical to store this compound under controlled temperature and humidity conditions.

Solution Stability

Studies on Risedronic acid have shown that its solutions are stable for several days when stored under refrigerated conditions and protected from light. The stability in solution is pH-dependent, and appropriate buffering is necessary for analytical method development.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for this compound.

General Stock Solution Preparation

-

Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using an appropriate solvent (e.g., water or a suitable buffer) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

Acid and Base Hydrolysis

-

To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final acid/base concentration of 0.1 M.

-

Reflux the solutions for a specified period (e.g., 8-24 hours) at a controlled temperature (e.g., 60-80°C).

-

At designated time points, withdraw samples, neutralize them, and dilute to the target concentration for analysis.

Oxidative Degradation

-

Treat an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6%) to achieve a final concentration of 3%.

-

Keep the solution at room temperature for a specified duration (e.g., 12 hours), protected from light.

-

Withdraw samples at appropriate time intervals and dilute for analysis.

Thermal Degradation

-

For solid-state thermal stress, place a known quantity of this compound powder in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 48 hours).

-

For solution-state thermal stress, reflux the stock solution at a high temperature for a specified duration.

-

After the stress period, prepare solutions of the stressed solid or dilute the stressed solution for analysis.

Photostability Testing

-

Expose the this compound stock solution and solid drug substance to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare solutions from the stressed samples for analysis.

Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent drug from its degradation products.

Recommendations for Storage and Handling

Based on the available stability information for Risedronic acid, the following recommendations are provided for this compound:

-

Long-term Storage: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.

-

Working Solutions: Aqueous solutions of this compound should be prepared fresh. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light.

-

Handling: Avoid exposure to high temperatures and extreme pH conditions during sample preparation and analysis.

Conclusion

While specific stability data for this compound is limited, the information available for the non-deuterated compound provides a solid foundation for understanding its potential stability challenges. Risedronic acid is susceptible to degradation under hydrolytic, oxidative, and to a lesser extent, thermal and photolytic stress. Researchers and drug development professionals must conduct thorough stability studies on this compound to ensure its integrity as a reference standard and the reliability of the data generated using it. The experimental protocols and workflows outlined in this guide provide a framework for establishing a comprehensive stability profile for this important analytical standard.

In-Depth Technical Guide to Risedronic Acid-d4: Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification and purity assessment of Risedronic acid-d4. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the quality control parameters, analytical methodologies, and biochemical context of this stable isotope-labeled compound.

Certificate of Analysis Overview

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values may vary between manufacturing lots, a typical CoA will include the information summarized in the tables below. Deuterated standards used as internal standards in quantitative bioanalysis typically have a chemical and isotopic purity of 98% or higher.[1][2]

Identification and Chemical Properties

| Parameter | Specification |

| Compound Name | This compound |

| Chemical Name | (1-hydroxy-2-(pyridin-3-yl-d4)ethane-1,1-diyl)bis(phosphonic acid) |

| Molecular Formula | C₇H₇D₄NO₇P₂ |

| Molecular Weight | 287.14 g/mol |

| CAS Number | 1035438-80-2 |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Water |

Purity and Quality Control

| Analytical Test | Typical Specification |

| Chromatographic Purity (HPLC) | ≥98% |

| Isotopic Purity (Mass Spectrometry) | ≥98% Deuterium Incorporation |

| ¹H-NMR Spectroscopy | Conforms to Structure |

| Mass Spectrometry (MS) | Conforms to Molecular Weight |

| Residual Solvents | Meets USP <467> Requirements |

| Water Content (Karl Fischer) | ≤1.0% |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound. The following protocols are based on established analytical techniques for risedronic acid and its deuterated analogue.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound and to identify any related substances.

-

Instrumentation : HPLC system with UV detection.

-

Column : Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm) or equivalent.[3]

-

Mobile Phase : A gradient or isocratic mixture of aqueous buffers and organic solvents. A typical mobile phase could be a mixture of potassium phosphate buffer and potassium edetate buffer.[3]

-

Flow Rate : 1.0 mL/min.[3]

-

Column Temperature : 30 °C.[3]

-

Detection Wavelength : 263 nm.[3]

-

Sample Preparation : A stock solution of this compound is prepared in deionized water at a concentration of approximately 140 µg/mL. This is further diluted to create working standards and samples.[3]

-

Procedure : Inject the sample and standards into the HPLC system. The purity is determined by comparing the area of the main peak to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive method used to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation : LC-MS/MS system.

-

Chromatographic Conditions :

-

Derivatization : To improve chromatographic retention and sensitivity, the phosphonic acid groups can be methylated using trimethylsilyl-diazomethane.[4][5]

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode.

-

Scan Type : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the mass-to-charge ratios of the deuterated and non-deuterated species.

-

-

Data Analysis : The isotopic purity is calculated by comparing the peak area of the deuterated compound to that of any residual non-deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ³¹P-NMR are used to confirm the chemical structure of this compound.

-

Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

-

Procedure : Acquire ¹H and ³¹P NMR spectra. The absence or significant reduction of signals corresponding to the protons on the pyridine ring in the ¹H-NMR spectrum confirms deuteration. The ³¹P-NMR spectrum should show a characteristic signal for the phosphonate groups.

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The synthesis of this compound involves the reaction of a deuterated pyridine precursor with phosphorous acid and a phosphorus-containing reagent, followed by purification.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. jrfglobal.com [jrfglobal.com]

- 3. An easy and effective method for synthesis and radiolabelling of risedronate as a model for bone imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Risedronic acid-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Risedronic acid-d4, a deuterated analog of Risedronic acid. It is intended to serve as a comprehensive resource for professionals in research and drug development, offering key quantitative data, detailed experimental methodologies, and an illustration of its biological pathway.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Risedronic acid. The deuterium labeling provides a distinct mass spectrometric signature, enabling precise and accurate measurement.

| Parameter | Value | Source(s) |

| Molecular Formula | C₇H₇D₄NO₇P₂ | |

| Molecular Weight | 287.14 g/mol | |

| CAS Number (Labeled) | 1035438-80-2 | |

| CAS Number (Unlabeled) | 105462-24-6 |

Mechanism of Action: Inhibition of the Mevalonate Pathway

Risedronic acid, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival, ultimately leading to apoptosis of osteoclasts.

Experimental Protocol: Quantification of Risedronate in Human Plasma by LC-MS/MS

This section details a validated method for the determination of risedronate in human plasma, utilizing this compound as an internal standard. This protocol is adapted from a published study and is intended for informational purposes.

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Internal Standard Spiking: To a 200 µL aliquot of human plasma, add a known concentration of this compound solution.

-

Derivatization: The phosphonic acid groups of both risedronate and the internal standard are methylated using trimethylsilyl-diazomethane. This step is performed on an anion exchange solid-phase extraction cartridge and serves to decrease the polarity of the analytes.

-

Elution: Elute the derivatized analytes from the SPE cartridge.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 µm).

-

Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.

-

Flow Rate: 300 µL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive polarity ionization.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Risedronic Acid: m/z 340.2 → 214.0.

-

3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of risedronate to the internal standard (this compound) against the concentration of the calibration standards.

-

Determine the concentration of risedronate in the plasma samples by interpolating their peak area ratios from the calibration curve.

The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.

The Guiding Principles of Deuterium-Labeled Bisphosphonates in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, analysis, and application of deuterium-labeled bisphosphonates in research. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into bisphosphonate molecules provides a powerful tool for elucidating their pharmacokinetic profiles, metabolic pathways, and mechanisms of action with high precision and safety. This guide offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and signaling pathways to equip researchers with the knowledge to effectively implement these powerful tools in their studies.

Core Principles: Leveraging the "Kinetic Isotope Effect" and Stable Isotope Tracing

The utility of deuterium-labeled compounds in pharmaceutical research stems from two key principles: their role as stable isotope tracers and the kinetic isotope effect (KIE). As tracers, deuterium-labeled bisphosphonates allow for their unambiguous detection and quantification in complex biological matrices using mass spectrometry, without the safety concerns and logistical challenges associated with radiolabeling.[1][2][3][4] The KIE, on the other hand, refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, its cleavage is slower, which can lead to a decreased rate of metabolism for deuterated compounds.[5][6] This property can be exploited to enhance the metabolic stability of drugs.[5][7]

Synthesis of Deuterium-Labeled Bisphosphonates

The synthesis of deuterium-labeled bisphosphonates can be achieved by introducing deuterium atoms at specific, non-exchangeable positions within the molecule. This is typically accomplished by using deuterated starting materials or reagents in the synthetic pathway. While general synthetic methods for bisphosphonates are well-established, the introduction of deuterium requires careful planning to ensure high isotopic purity and yield.

A general procedure for the synthesis of bisphosphonates involves the reaction of a carboxylic acid with phosphorous acid and a dehydrating agent like phosphorus oxychloride.[8] For instance, the synthesis of deuterium-enriched zoledronic acid can be achieved by either exchanging protons with deuterium or by synthesizing the molecule with enriched starting materials.[9]

Table 1: Synthetic Approaches for Labeled Bisphosphonates

| Labeled Bisphosphonate | General Synthetic Approach | Key Deuterated Reagent/Starting Material | Reference |

| Deuterium-enriched Zoledronic Acid | Not specified, but suggests synthesis from enriched starting materials or proton exchange. | Deuterated imidazole and/or other precursors. | [9] |

| General 2H, 13C, and 15N-Labeled Bisphosphonates | Reaction of a labeled carboxylic acid with H3PO3 and POCl3. | Labeled carboxylic acid. | [8] |

| Radiolabeled (99mTc) Alendronate | Coupling of a bifunctional chelating agent (DTPA-NHS) to alendronate, followed by radiolabeling. | Not applicable (radiolabeling). | [10] |

Analytical Methodologies for Deuterium-Labeled Bisphosphonates

The analysis of bisphosphonates in biological matrices is challenging due to their high polarity and strong chelating properties.[11] However, the use of deuterium-labeled analogs as internal standards in mass spectrometry-based methods significantly improves the accuracy and precision of quantification.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) and ion chromatography-mass spectrometry (IC-MS) are the most common techniques for the analysis of bisphosphonates.[11][12][13][14] The use of a deuterium-labeled internal standard is considered the "gold standard" for quantitative bioanalysis as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[15]

Table 2: Mass Spectrometry Parameters for Bisphosphonate Analysis

| Analyte | Internal Standard | Ionization Mode | MS/MS Transition (m/z) | Reference |

| Tamoxifen and metabolites | Tamoxifen-d5 and deuterated metabolites | ESI+ | Analyte-specific | [15] |

| Clodronate and related bisphosphonates | Not specified | ESI- | Analyte-specific | [12] |

| Alendronic acid and etidronic acid | Not specified | ICP-MS | 31 (for Phosphorus) | [13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of bisphosphonates and for studying their interactions with bone mineral.[8][16][17] 1H, 13C, 15N, and 31P NMR can provide detailed information about the conformation and binding of bisphosphonates to hydroxyapatite.[8][17] Deuterium NMR can be used to probe the dynamics of the bisphosphonate side chains when bound to bone.[8] The use of deuterium can also be helpful in simplifying complex proton NMR spectra.[18]

Research Applications of Deuterium-Labeled Bisphosphonates

Pharmacokinetic and Bioavailability Studies

Deuterium-labeled bisphosphonates are invaluable tools for conducting pharmacokinetic (PK) and bioavailability studies.[4][19][20][21] By administering a deuterium-labeled version of the drug intravenously and the non-labeled version orally, researchers can simultaneously determine the absolute bioavailability of the drug from a single set of plasma samples, which reduces inter-subject variability.[4] The long skeletal retention of bisphosphonates can also be studied using labeled compounds.[21][22]

Table 3: Pharmacokinetic Parameters of Selected Bisphosphonates

| Bisphosphonate | Key Pharmacokinetic Feature | Observation from Labeled Studies | Reference |

| Alendronate | High affinity for bone, long skeletal half-life. | Labeled alendronate localizes to sites of active bone resorption. | [19] |

| Risedronate | Lower skeletal retention compared to alendronate. | After 72 hours, less labeled risedronate was retained in the body compared to labeled alendronate. | [19] |

| General Bisphosphonates | Poor intestinal absorption. | Stable isotope studies are well-suited for bioavailability and bioequivalence studies. | [4] |

Elucidating Mechanisms of Action

Deuterium labeling can aid in understanding the metabolic fate and mechanism of action of bisphosphonates. For instance, while nitrogen-containing bisphosphonates are not metabolized, non-nitrogen-containing bisphosphonates are incorporated into cytotoxic ATP analogs.[23][24] Stable isotope labeling can be used to trace the metabolic fate of these compounds.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of farnesyl pyrophosphate synthase (FDPS), a key enzyme in the mevalonate pathway.[23][24][25] This pathway is essential for the production of isoprenoid lipids, which are required for the prenylation of small GTPases.[25][26] The inhibition of FDPS disrupts these crucial cellular processes in osteoclasts, leading to their apoptosis and a reduction in bone resorption.[24][26]

References

- 1. researchgate.net [researchgate.net]

- 2. scitechnol.com [scitechnol.com]

- 3. metsol.com [metsol.com]

- 4. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 9. US20090082312A1 - Deuterium-enriched zoledronic acid - Google Patents [patents.google.com]

- 10. Synthesis and biological evaluation of bisphosphonate compound labeled with (99m)Tc(CO)3(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. benchchem.com [benchchem.com]

- 16. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics/pharmacodynamics of bisphosphonates: use for optimisation of intermittent therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. On the pharmacological evaluation of bisphosphonates in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 26. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the mass spectrum of Risedronic acid-d4

An In-Depth Technical Guide to the Mass Spectrum of Risedronic Acid-d4

This guide provides a detailed overview of the mass spectrometric analysis of this compound, the deuterated analog of the bisphosphonate drug Risedronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted mass spectral data, comprehensive experimental protocols, and visual representations of its fragmentation and biological signaling pathways. This compound is commonly used as an internal standard in quantitative bioanalytical methods.[1][2]

Predicted Mass Spectral Data of this compound

Due to the high polarity of bisphosphonates, mass spectrometric analysis is often performed after derivatization to improve chromatographic retention and ionization efficiency.[1] The following table summarizes the predicted mass-to-charge ratios (m/z) for the primary ionic species of both native and derivatized this compound. The derivatization is presumed to be methylation of the phosphonic acid groups using trimethylsilyldiazomethane, a common reagent for this purpose.[1]

| Analyte | Ionization Mode | Parent Ion Species | Predicted m/z of Parent Ion | Key Fragment Ion(s) | Predicted m/z of Fragment(s) | Notes |

| This compound (Underivatized) | Negative ESI | [M-H]⁻ | 286.1 | [HP₂O₅]⁻ | 143.0 | The [HP₂O₅]⁻ fragment is a characteristic diagnostic ion for bisphosphonates.[3] |

| [M-H-H₂O]⁻ | 268.1 | Loss of a water molecule. | ||||

| [M-H-PO₃]⁻ | 207.1 | Loss of a phosphonate group. | ||||

| This compound (Tetramethylated) | Positive ESI | [M+H]⁺ | 344.2 | [M+H - (CH₃)₂PO₂H]⁺ | 248.1 | Fragmentation of the methylated phosphonate groups. |

| Pyridinyl methylene phosphonate fragment | 184.1 | Cleavage of the C-P bond. |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The deuterium atoms are typically located on the pyridine ring, but their exact position can influence fragmentation, although the major fragments are expected to be consistent.

Experimental Protocols for Mass Spectrometric Analysis

The following protocols describe a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

Sample Preparation and Derivatization

Objective: To extract this compound from a biological matrix (e.g., plasma) and derivatize it for LC-MS/MS analysis.

Materials:

-

Human plasma

-

This compound internal standard solution

-

Solid Phase Extraction (SPE) cartridges (anion exchange)

-

Trimethylsilyldiazomethane (2.0 M in hexanes)

-

Methanol, Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

Procedure:

-

Sample Spiking: To 200 µL of human plasma, add a known concentration of this compound solution.

-

Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Solid Phase Extraction (SPE):

-

Condition an anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elute the analyte with 1 mL of 2% formic acid in methanol.

-

-

Derivatization (On-Cartridge or Post-Elution):

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of a methanol/water mixture.

-

Add 20 µL of trimethylsilyldiazomethane solution and incubate at 60°C for 15 minutes to methylate the phosphonic acid groups.[1]

-

Evaporate the derivatization reagent and reconstitute in the mobile phase for injection.

-

LC-MS/MS Analysis

Objective: To separate and detect this compound using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 mm x 2.0 mm, 5 µm) is suitable for the derivatized analyte.[1]

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 300 µL/min[1]

-

Injection Volume: 10 µL

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) for the derivatized analyte.

-

Multiple Reaction Monitoring (MRM):

-

Q1 (Precursor Ion): m/z 344.2 (for tetramethylated this compound)

-

Q3 (Product Ion): m/z 248.1 (or other stable fragments)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Signaling Pathway of Risedronic Acid

Risedronic acid is a nitrogen-containing bisphosphonate that inhibits bone resorption by targeting osteoclasts. Its primary mechanism of action is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[4] This disruption prevents the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPase signaling proteins, which are crucial for osteoclast function and survival.[4]

Predicted Mass Fragmentation Pathway of this compound

The fragmentation of bisphosphonates in tandem mass spectrometry provides structural information. For underivatized this compound in negative ion mode, characteristic losses of water and phosphonate groups are expected.

References

- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

Methodological & Application

Bioanalytical Method for Risedronic Acid Using Risedronic Acid-d4 as an Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioanalytical method development and validation for the quantitative determination of Risedronic acid in biological matrices, typically human plasma. The method utilizes a stable isotope-labeled internal standard, Risedronic acid-d4, and employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This approach is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Risedronic acid, a bisphosphonate used in the treatment of osteoporosis and other bone diseases.

Introduction

Risedronic acid is a potent inhibitor of osteoclast-mediated bone resorption. Due to its high polarity and low oral bioavailability, the quantification of Risedronic acid in biological fluids presents analytical challenges, requiring a highly sensitive and robust bioanalytical method. The use of a deuterated internal standard, this compound, is essential for accurate quantification as it compensates for variability during sample preparation and analysis.[1]

The described method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by on-cartridge derivatization with trimethylsilyl-diazomethane to enhance the chromatographic retention and mass spectrometric response of the analyte and internal standard.[2]

Experimental Protocols

Materials and Reagents

-

Risedronic acid reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Trimethylsilyl-diazomethane solution (2.0 M in hexanes)

-

Deionized water (18.2 MΩ·cm)

-

Weak anion exchange (WAX) solid-phase extraction cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 150 mm × 2.0 mm, 5 µm)[2]

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation

The following protocol outlines the solid-phase extraction and on-cartridge derivatization procedure:

-

Plasma Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the plasma samples to ensure homogeneity.

-

To a 0.6 mL aliquot of plasma, add 0.3 mL of the internal standard solution (this compound in water) and 1.5 mL of deionized water.[3]

-

Vortex mix for 30 seconds.

-

-

Solid-Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[3]

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of methanol, and 2 mL of acetonitrile to remove interfering substances.[3]

-

-

On-Cartridge Derivatization:

-

Elution and Final Preparation:

-

Elute the derivatized analyte and internal standard from the SPE cartridge with 2 mL of methanol.[3]

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in an appropriate volume of the mobile phase (e.g., 90% acetonitrile solution).[3]

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 150 mm × 2.0 mm, 5 µm[2] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | Optimized for separation |

| Flow Rate | 300 µL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Risedronic acid derivative) | m/z 340.2 → 214.0 |

| MRM Transition (this compound derivative) | To be determined empirically, expected m/z 344.2 → 218.0 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 350°C |

Method Validation Summary

A summary of the validation parameters for a representative bioanalytical method for Risedronic acid in human plasma is presented below.[2]

| Validation Parameter | Result |

| Linearity Range | 0.2 - 25 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |

| Intra-day Precision (%CV) | < 6%[2] |

| Inter-day Precision (%CV) | < 6%[2] |

| Intra-day Accuracy (% Bias) | < 6%[2] |

| Inter-day Accuracy (% Bias) | < 6%[2] |

| Mean Recovery (Risedronic acid) | 54%[2] |

| Mean Recovery (this compound) | 51%[2] |

| Short-Term Stability (Room Temp) | Stable for at least 5 hours in plasma[2] |

| Freeze-Thaw Stability (3 cycles) | Stable[2] |

| Long-Term Stability (-80°C) | Stable for 101 days in plasma[2] |

| Autosampler Stability (10°C) | Stable for 72 hours[2] |

Visualizations

Bioanalytical workflow for Risedronic acid.

Conclusion

The described bioanalytical method, utilizing this compound as an internal standard coupled with solid-phase extraction, on-cartridge derivatization, and LC-MS/MS analysis, provides a robust, sensitive, and reliable approach for the quantification of Risedronic acid in biological matrices. Adherence to the detailed protocols and validation procedures outlined in these application notes is critical for generating high-quality data to support drug development and clinical research.

References

- 1. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KR20090114741A - Method for measuring bisphosphonate compound using derivatization reaction - Google Patents [patents.google.com]

Application Note: Quantification of Risedronic Acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of risedronic acid in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to improve chromatographic retention and mass spectrometric response. Analysis is performed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using risedronic acid-d4 as a stable isotope-labeled internal standard. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high selectivity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Risedronic acid is a potent pyridinyl bisphosphonate used for the treatment and prevention of osteoporosis and Paget's disease of the bone.[1][2] It acts by inhibiting osteoclast-mediated bone resorption.[2][3] Due to its high polarity and low oral bioavailability (approximately 0.63%), risedronic acid concentrations in human plasma are typically very low.[2][3][4] Therefore, a highly sensitive and selective analytical method is required for its quantification in biological matrices.[4] This application note describes a validated LC-MS/MS method for the determination of risedronic acid in human plasma, employing a deuterated internal standard (this compound) to ensure high accuracy and precision.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of risedronic acid in human plasma.

Caption: Experimental workflow for risedronic acid quantification.

Materials and Reagents

-

Risedronic Acid (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate

-

Trimethylsilyl-diazomethane solution

-

Solid-Phase Extraction (SPE) Cartridges (Anion Exchange)

-

Reagent Grade Water

Instrumentation

-

Liquid Chromatography system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent)[5]

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Analytical Column (e.g., Phenomenex Gemini C18, 150 mm x 2.0 mm, 5 µm or X Bridge Bisphosphonate C18)[4][6]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of risedronic acid and this compound in reagent grade water at a concentration of 1 mg/mL.[7]

-

Working Standard Solutions: Prepare serial dilutions of the risedronic acid stock solution with a mixture of methanol and water to create working standard solutions for spiking into plasma.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) for spiking into all samples.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.2-25 ng/mL or 0.1-50 ng/mL) and quality control samples at low, medium, and high concentrations.[4][6]